molecular formula C16H11ClN2 B2836471 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole CAS No. 312929-25-2

2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole

Cat. No.: B2836471
CAS No.: 312929-25-2
M. Wt: 266.73
InChI Key: RRLGVZKAJVYPEG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole is a heterocyclic compound that features both an imidazole and an isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole typically involves the condensation of ortho-phenylenediamine with ortho-phthalaldehyde, followed by alkylation and cyclization reactions. For instance, the condensation reaction can be carried out in the presence of a base such as sodium hydroxide and a catalytic amount of tetra-n-butylammonium iodide . The intermediate product is then subjected to further reactions, such as alkylation with 1,3-dibromopropane and subsequent cyclization to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole is unique due to its specific substitution pattern and the presence of both imidazole and isoindole rings. This combination of structural elements contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-13-7-5-11(6-8-13)15-10-19-9-12-3-1-2-4-14(12)16(19)18-15/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGVZKAJVYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=CN31)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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